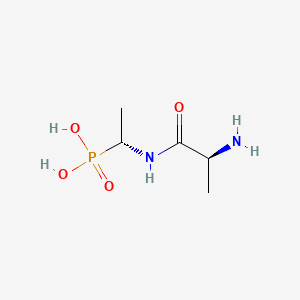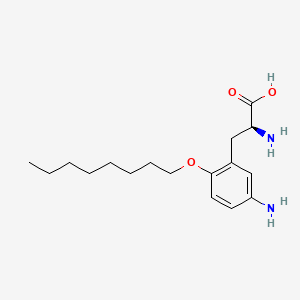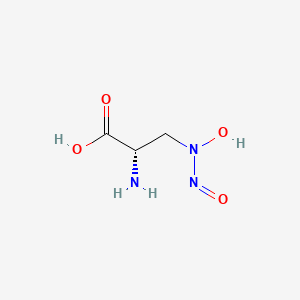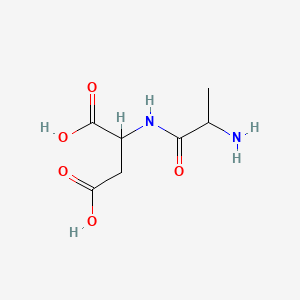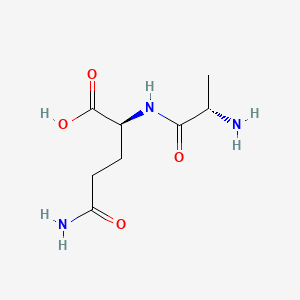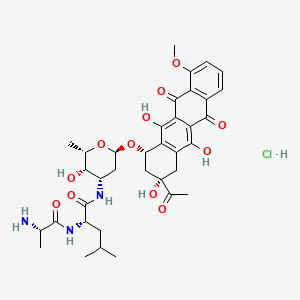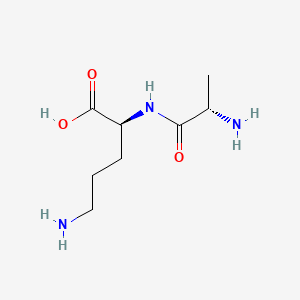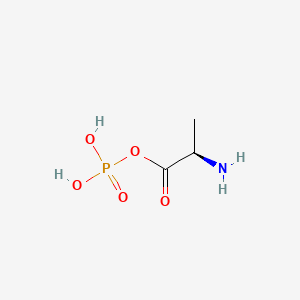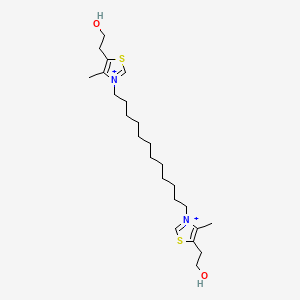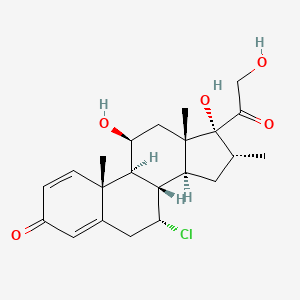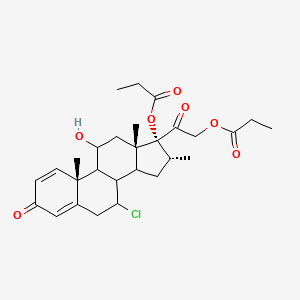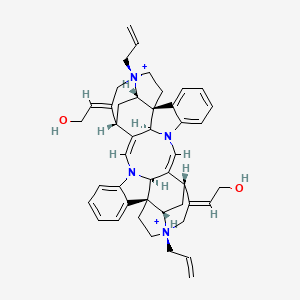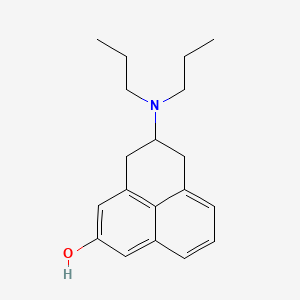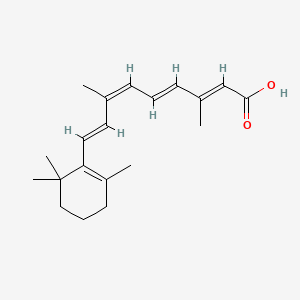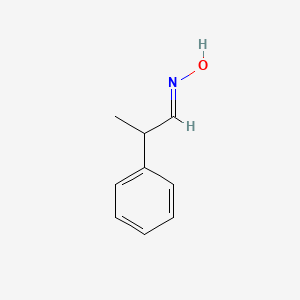
2-Phenylpropionaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropionaldehyde oxime is a food grade flavor ingredient.
Applications De Recherche Scientifique
Metabolic Pathway Insights
2-Phenylpropionaldehyde is a key intermediate in the metabolism of certain drugs like felbamate, an anti-epileptic medication. Research has shown that it undergoes complex chemical reactions, which could be vital for understanding the drug's therapeutic and toxic properties. For example, 3-carbamoyl-2-phenylpropionaldehyde, a derivative, has been studied for its instability and transformation into cytotoxic compounds at physiological pH. This process highlights the potential role of 2-phenylpropionaldehyde in drug toxicity and efficacy (Thompson, Kinter, & Macdonald, 1996).
Fragrance Industry Safety Assessment
In the fragrance industry, 2-Phenylpropionaldehyde has been evaluated for its safety profile, including aspects like genotoxicity and skin sensitization. It's not expected to be genotoxic, and its safety assessment also covered environmental impacts, indicating no significant risks in its current volume of use (Api et al., 2020).
Antioxidant Properties
Interestingly, certain oxime derivatives of 2-Phenylpropionaldehyde have been explored for their antioxidant properties. For instance, 3-(phenylhydrazono) butan-2-one oxime, a related compound, showed potential as an antioxidant and exhibited no toxicity in vivo, suggesting safety for further studies (Puntel et al., 2008).
Chemical Reactivity and Catalysis
The chemical reactivity of 2-Phenylpropionaldehyde has been a subject of study, particularly in reactions like oxidative CC bond cleavage. This reaction, catalyzed by various agents, is significant for the synthesis of other compounds, such as acetophenone, and has practical implications in organic synthesis and industrial processes (Tokunaga, Aoyama, Shirogane, Obora, & Tsuji, 2006).
Formation and Transformation in Biological Systems
2-Phenylpropionaldehyde's transformation in biological systems, such as its conversion to mercapturic acids in human urine following drug administration, has been documented. This transformation is crucial for understanding drug metabolism and excretion processes in humans (Thompson, Gulden, & Macdonald, 1997).
Conformational Analysis
Conformational analysis of 2-Phenylpropionaldehyde has been conducted using ab initio calculations. This type of study is essential for understanding the stereochemistry and molecular interactions of such compounds, which can be crucial for designing drugs and other materials (Takahashi et al., 2002).
Propriétés
Numéro CAS |
59647-78-8 |
|---|---|
Nom du produit |
2-Phenylpropionaldehyde oxime |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(NE)-N-(2-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3/b10-7+ |
Clé InChI |
SETWHVMVMWYJQA-JXMROGBWSA-N |
SMILES isomérique |
CC(/C=N/O)C1=CC=CC=C1 |
SMILES |
CC(C=NO)C1=CC=CC=C1 |
SMILES canonique |
CC(C=NO)C1=CC=CC=C1 |
Apparence |
Solid powder |
Autres numéros CAS |
59647-78-8 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-Phenylpropionaldehyde oxime; AI3-13013; AI3 13013; AI313013 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



